molecular formula C11H13NO3S B2877033 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 852956-38-8

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2877033
CAS No.: 852956-38-8
M. Wt: 239.29
InChI Key: WPIPCKHWNNIFGO-UHFFFAOYSA-N
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Description

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoylmethyl group and a sulfanyl group. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include oxidized or reduced derivatives and substituted benzoic acid compounds.

Scientific Research Applications

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIPCKHWNNIFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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